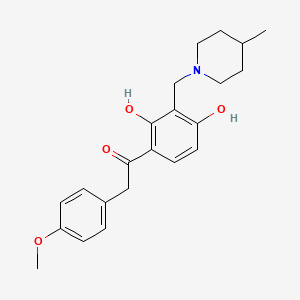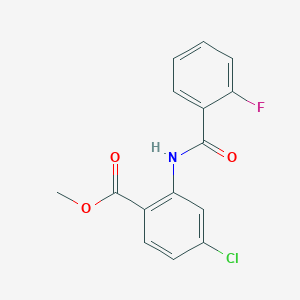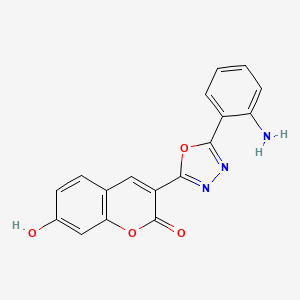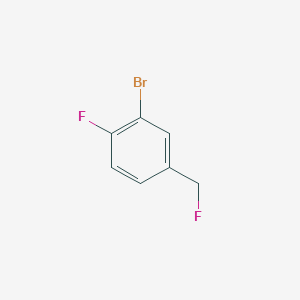
3-bromo-4-fluorobenzyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-4-fluorobenzyl fluoride is an organic compound with the molecular formula C7H5BrF2. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a fluoromethyl group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-fluorobenzyl fluoride typically involves the bromination and fluorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first brominated using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The fluorination step can be achieved using fluorinating agents like hydrogen fluoride or other fluorine-containing compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-4-fluorobenzyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are employed in the presence of a base such as potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
3-bromo-4-fluorobenzyl fluoride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-bromo-4-fluorobenzyl fluoride in chemical reactions typically involves electrophilic aromatic substitution. In this process, the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-fluorobenzene: Similar in structure but lacks the fluoromethyl group.
2-Bromo-5-fluorobenzotrifluoride: Contains a trifluoromethyl group instead of a fluoromethyl group.
4-Fluorotoluene: Contains a methyl group instead of a bromine atom.
Uniqueness
3-bromo-4-fluorobenzyl fluoride is unique due to the presence of both bromine and fluorine atoms along with a fluoromethyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in various synthetic applications .
Eigenschaften
IUPAC Name |
2-bromo-1-fluoro-4-(fluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKBDFDTKMSATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CF)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2790100.png)
![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(propan-2-yl)ethanediamide](/img/structure/B2790102.png)

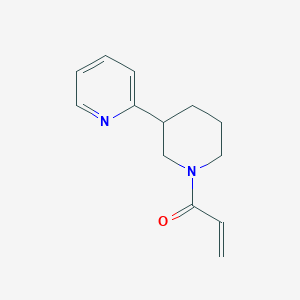
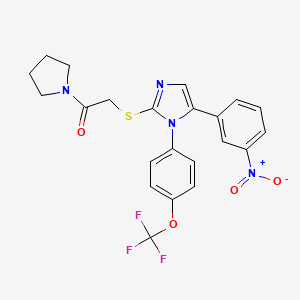
![2-tert-butyl 8-methyl 6-formyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2790109.png)
![2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2790110.png)
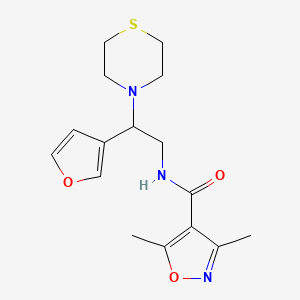
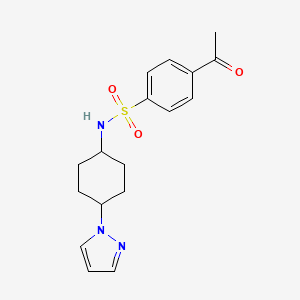
![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2790114.png)
